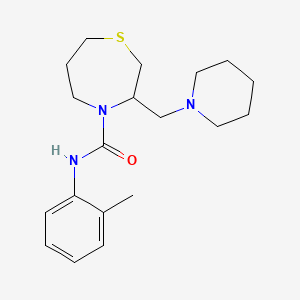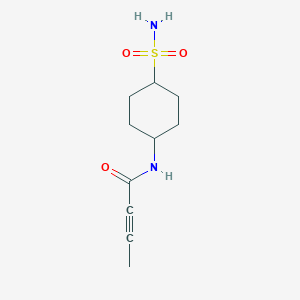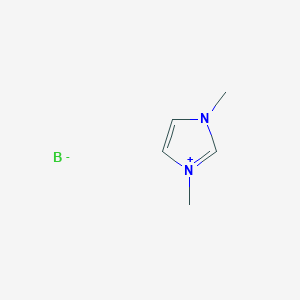![molecular formula C9H8N2O2 B2944166 Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate CAS No. 1891207-34-3](/img/structure/B2944166.png)
Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl pyrrolo[1,2-a]pyrazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps :
Cross-coupling Reaction: Pyrrole is reacted with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Cyclization: Intramolecular cyclization of the propargylic derivatives is catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired pyrrolo[1,2-a]pyrazine derivatives.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate has a wide range of applications in scientific research, including :
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It exhibits various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties.
Industry: It is used in the development of pharmaceuticals and organic materials.
Mécanisme D'action
The mechanism of action of methyl pyrrolo[1,2-a]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]pyrazine-1,4-dione: Known for its antioxidant properties.
5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibits more activity on kinase inhibition.
Uniqueness: Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate is unique due to its specific structural features and the range of biological activities it exhibits. Its fused pyrrole and pyrazine rings contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry research .
Propriétés
IUPAC Name |
methyl pyrrolo[1,2-a]pyrazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-7-3-2-5-11(7)6-4-10-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPPGBJSXRQULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN2C1=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2944084.png)


![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]-6-methylpyridine-2-carboxamide](/img/structure/B2944089.png)



![6-Ethyl-5-fluoro-N-[2-(4-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2944096.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2944097.png)



![1-[2,6-Dibromo-4-(2-{3,5-dibromo-4-[3-(diethylamino)-2-hydroxypropoxy]phenyl}propan-2-YL)phenoxy]-3-(diethylamino)propan-2-OL](/img/structure/B2944102.png)

